
N'-(2-hydroxy-5-iodobenzylidene)-2-(2-nitrophenoxy)acetohydrazide
描述
N'- (2-hydroxy-5-iodobenzylidene)-2-(2-nitrophenoxy)acetohydrazide, also known as HINH, is a hydrazone compound that has been widely used in scientific research due to its unique chemical properties. HINH is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 445.28 g/mol. This compound has been synthesized using various methods and has been studied for its potential applications in the field of medicine and biochemistry.
作用机制
The mechanism of action of N'-(2-hydroxy-5-iodobenzylidene)-2-(2-nitrophenoxy)acetohydrazide is not fully understood, but it is believed to involve the formation of a Schiff base with the amino acid residues of proteins, which can alter their function and activity. N'-(2-hydroxy-5-iodobenzylidene)-2-(2-nitrophenoxy)acetohydrazide can also interact with DNA and RNA molecules, leading to changes in their structure and stability. The exact molecular targets and pathways of N'-(2-hydroxy-5-iodobenzylidene)-2-(2-nitrophenoxy)acetohydrazide are still under investigation.
Biochemical and Physiological Effects:
N'-(2-hydroxy-5-iodobenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been shown to exhibit various biochemical and physiological effects, such as inhibiting the growth of cancer cells, reducing inflammation, and suppressing bacterial growth. N'-(2-hydroxy-5-iodobenzylidene)-2-(2-nitrophenoxy)acetohydrazide can also induce apoptosis, a programmed cell death process, in cancer cells, which can lead to their elimination. In addition, N'-(2-hydroxy-5-iodobenzylidene)-2-(2-nitrophenoxy)acetohydrazide can inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. N'-(2-hydroxy-5-iodobenzylidene)-2-(2-nitrophenoxy)acetohydrazide can also disrupt the cell membrane of bacteria, leading to their death.
实验室实验的优点和局限性
N'-(2-hydroxy-5-iodobenzylidene)-2-(2-nitrophenoxy)acetohydrazide has several advantages for lab experiments, such as its high purity, stability, and solubility in organic solvents. N'-(2-hydroxy-5-iodobenzylidene)-2-(2-nitrophenoxy)acetohydrazide can also be easily synthesized using simple and cost-effective methods. However, N'-(2-hydroxy-5-iodobenzylidene)-2-(2-nitrophenoxy)acetohydrazide has some limitations, such as its relatively low water solubility and potential toxicity at high concentrations. Therefore, it is important to use appropriate safety measures and to carefully control the concentration of N'-(2-hydroxy-5-iodobenzylidene)-2-(2-nitrophenoxy)acetohydrazide in experiments.
未来方向
There are several future directions for the study of N'-(2-hydroxy-5-iodobenzylidene)-2-(2-nitrophenoxy)acetohydrazide, such as:
- Investigating the molecular targets and pathways of N'-(2-hydroxy-5-iodobenzylidene)-2-(2-nitrophenoxy)acetohydrazide in cancer cells and other biological systems
- Developing new derivatives of N'-(2-hydroxy-5-iodobenzylidene)-2-(2-nitrophenoxy)acetohydrazide with improved biological activities and selectivity
- Studying the potential applications of N'-(2-hydroxy-5-iodobenzylidene)-2-(2-nitrophenoxy)acetohydrazide in materials science, such as the synthesis of fluorescent polymers and sensors
- Exploring the use of N'-(2-hydroxy-5-iodobenzylidene)-2-(2-nitrophenoxy)acetohydrazide as a therapeutic agent for various diseases, such as cancer, inflammation, and infections.
In conclusion, N'-(2-hydroxy-5-iodobenzylidene)-2-(2-nitrophenoxy)acetohydrazide is a hydrazone compound that has been widely used in scientific research due to its unique chemical properties and potential applications in various fields. N'-(2-hydroxy-5-iodobenzylidene)-2-(2-nitrophenoxy)acetohydrazide can be synthesized using different methods and has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. The mechanism of action of N'-(2-hydroxy-5-iodobenzylidene)-2-(2-nitrophenoxy)acetohydrazide is still under investigation, and there are several future directions for its study and development.
科学研究应用
N'-(2-hydroxy-5-iodobenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been extensively used in scientific research due to its potential applications in various fields, such as medicine, biochemistry, and materials science. N'-(2-hydroxy-5-iodobenzylidene)-2-(2-nitrophenoxy)acetohydrazide has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been used as a fluorescent probe for detecting metal ions and as a building block for synthesizing new compounds with potential biological activities.
属性
IUPAC Name |
N-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12IN3O5/c16-11-5-6-13(20)10(7-11)8-17-18-15(21)9-24-14-4-2-1-3-12(14)19(22)23/h1-8,20H,9H2,(H,18,21)/b17-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZULVWSNVYORY-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=C(C=CC(=C2)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=C(C=CC(=C2)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12IN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




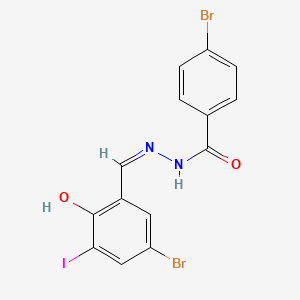
![ethyl 5-[3-amino-2-cyano-3-(4-methyl-1-piperazinyl)-2-propen-1-ylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3726873.png)
![3-(2-furyl)-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}acrylamide](/img/structure/B3726877.png)
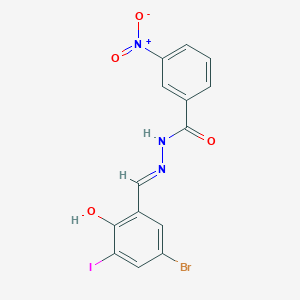
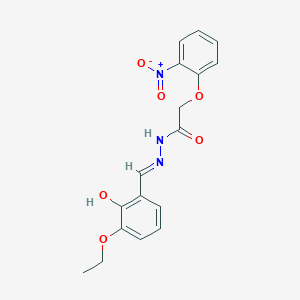

![N-{5-[(4-ethoxy-1-naphthyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B3726898.png)
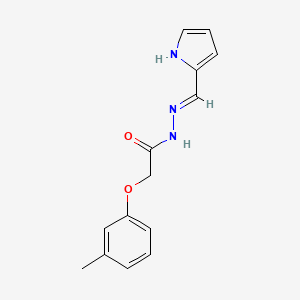
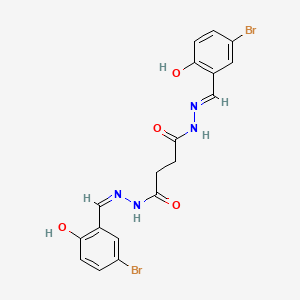
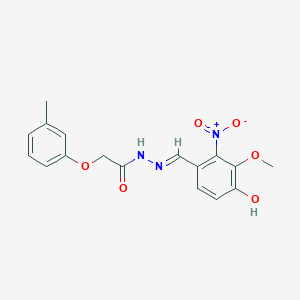
![diethyl 2,2'-[(3,3'-dichloro-4,4'-biphenyldiyl)di-2-hydrazinyl-1-ylidene]bis(3-oxobutanoate)](/img/structure/B3726923.png)

